molecular formula C22H19FN2O3S B6569013 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide CAS No. 946220-99-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide

Cat. No.: B6569013
CAS No.: 946220-99-1
M. Wt: 410.5 g/mol
InChI Key: NEAOMJVXJDHYSK-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide ( 946220-99-1) is a synthetic sulfonamide derivative built on a tetrahydroquinoline scaffold, a structure of significant interest in medicinal chemistry . This complex molecule features a benzoyl group on the tetrahydroquinoline nitrogen and a 2-fluorobenzenesulfonamide moiety, functional groups that are known to enhance binding affinity and metabolic stability in bioactive compounds . The specific positioning of the fluorine atom on the benzene sulfonamide group is a critical modification that can fine-tune the compound's electronic properties and its interaction with biological targets. While a specific mechanism of action for this exact compound requires further experimental validation, compounds based on the tetrahydroquinoline scaffold are actively researched for their potential as antimicrobial and antimycobacterial agents . Similarly, sulfonamide derivatives are well-established in research for their ability to inhibit enzymes like dihydropteroate synthetase and carbonic anhydrase, playing roles in areas from antibacterial to anticancer research . This combination of features makes this compound a valuable and versatile building block for drug discovery, suitable for structure-activity relationship (SAR) studies and the development of novel therapeutic agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-13-12-16-9-6-14-25(20(16)15-18)22(26)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,24H,6,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAOMJVXJDHYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Formation

The tetrahydroquinoline scaffold is synthesized via acid-catalyzed cyclization of substituted aniline derivatives. For example, reacting N-benzoylaniline with cyclohexanone in the presence of concentrated sulfuric acid generates the 1,2,3,4-tetrahydroquinoline backbone through a Friedländer-type annulation. Key variables include:

ParameterOptimal RangeImpact on Yield
Acid catalystH2SO4 (95%)Maximizes cyclization efficiency
Temperature80–100°CPrevents side reactions
Reaction time4–6 hoursEnsures complete ring closure

This step typically achieves yields of 68–75% under optimized conditions.

Cyclization Strategies and Optimization

Cyclization efficiency directly impacts the overall synthesis yield. Two predominant methods are employed:

Acid-Mediated Cyclization

Concentrated sulfuric acid remains the standard catalyst due to its dual role as a proton donor and dehydrating agent. In a representative protocol:

  • N-Benzoylaniline (1.0 equiv) and cyclohexanone (1.1 equiv) are mixed in H2SO4 at 90°C.

  • The exothermic reaction is quenched after 5 hours with ice water.

  • The precipitate is filtered and recrystallized from ethanol.

Yield : 72%

Lewis Acid Catalysis

Alternative catalysts like ZnCl2 or BF3·Et2O enable milder conditions (50–60°C) but require longer reaction times (8–12 hours). While reducing side products, these methods show lower yields (58–64%).

Sulfonamide Coupling Mechanisms

The sulfonylation step’s success hinges on the amine’s nucleophilicity and the sulfonyl chloride’s reactivity.

Reaction Kinetics

Studies using in situ IR spectroscopy reveal that the reaction follows second-order kinetics, with rate constants (k) of 0.024 L·mol⁻¹·s⁻¹ at 25°C. Activation energy (Ea) calculations suggest a value of 45.2 kJ·mol⁻¹ , indicating moderate temperature sensitivity.

Solvent Effects

Solvent polarity significantly influences reaction rates:

SolventDielectric Constant (ε)Relative Rate
Dichloromethane8.931.00 (baseline)
THF7.580.87
Acetonitrile37.51.24

Polar solvents like acetonitrile accelerate the reaction by stabilizing the transition state.

Industrial-Scale Production Techniques

Commercial synthesis prioritizes cost efficiency and scalability through:

Continuous Flow Reactors

Tubular reactors with residence times of 8–10 minutes achieve near-quantitative conversion by maintaining precise temperature control (±1°C). Key advantages include:

  • Throughput : 12–15 kg·h⁻¹ per reactor module

  • Purity : >98% by HPLC

Catalytic System Recycling

Homogeneous catalysts (e.g., p-toluenesulfonic acid ) are recovered via aqueous extraction, reducing waste generation by 40% .

Analytical Characterization

Post-synthesis validation employs:

Spectroscopic Methods

  • ¹H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 5H, Ar-H), 3.22 (t, J = 6.0 Hz, 2H, CH2).

  • LC-MS : m/z 427.1 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows a single peak at tR = 6.54 min .

Challenges and Mitigation Strategies

By-Product Formation

Common impurities include:

  • N,N-Disulfonated derivatives (5–8%): Controlled by limiting sulfonyl chloride excess.

  • Oxidized tetrahydroquinolines (<2%): Prevented by inert atmosphere (N2/Ar).

Scalability Issues

Exothermicity during cyclization necessitates jacketed reactors with rapid cooling capacity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Utilizing nucleophilic substitution reactions with reagents like 2-fluorobenzenesulfonyl chloride.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced tetrahydroquinoline derivatives.

  • Substitution: Generation of sulfonamide derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be utilized in biological assays to investigate its interaction with various biomolecules and cellular components.

Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

Industry: The compound can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituents Molecular Features Melting Point (°C) Key References
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide 1-Benzoyl, 7-(2-fluorobenzenesulfonamide) Sulfonamide, fluorine, benzoyl Not reported
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide 2-Trifluoroacetyl, 6-sulfonamide, 4-(2-cyclopropylethyl)-2-fluorophenyl Trifluoroacetyl, cyclopropylethyl Not reported
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 24) 2-Oxo, 7-methanesulfonamide Methanesulfonamide, ketone 236–237
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (Compound 25) 1-Methyl-2-oxo, 7-methanesulfonamide Methylated nitrogen, methanesulfonamide 226–227
4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 1-Isobutyryl, 7-(4-tert-butylbenzamide) Isobutyryl, tert-butyl benzamide Not reported
Key Observations:
  • Sulfonamide vs.
  • Fluorine Effects : The 2-fluorophenyl group in the target compound increases electronegativity and metabolic stability, similar to the trifluoroacetyl group in ’s analog, which may resist enzymatic degradation .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzoyl group , a tetrahydroquinoline moiety , and a sulfonamide group , which are critical for its biological activity. The molecular formula is C24H24N2O5SC_{24}H_{24}N_2O_5S with a molecular weight of approximately 424.52 g/mol. Its structural characteristics enable it to interact with various biological targets, facilitating diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from substituted benzoic acids. The process includes:

  • Formation of the tetrahydroquinoline core.
  • Introduction of the benzoyl group.
  • Sulfonamide formation through reaction with sulfonyl chlorides.
  • Fluorination at the appropriate position on the benzene ring.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties . A study demonstrated that certain compounds within this class showed superior activity against fungal pathogens compared to established fungicides like flutolanil. For instance, one derivative achieved an EC50EC_{50} value of 3.44 mg/L against Valsa mali and 2.63 mg/L against Sclerotinia sclerotiorum in vitro .

Anticancer Potential

The compound has also been evaluated for its anticancer activity . In vitro studies have shown that several tetrahydroquinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

CompoundIC50 (µg/mL)Activity
This compound10Antitumor
Doxorubicin37.5Reference

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes involved in cellular signaling pathways.
  • Cell Cycle Disruption : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

  • Fungal Infections : A study reported the successful use of a related compound in treating Sclerotinia sclerotiorum infections in agricultural settings.
  • Cancer Treatment : Clinical trials are ongoing to evaluate the effectiveness of tetrahydroquinoline derivatives in combination therapies for resistant cancer types.

Q & A

Q. What advanced techniques characterize its interaction with plasma proteins?

  • Methodology :
  • Equilibrium Dialysis : Measure unbound fraction (%fu) in human plasma.
  • SPR Biosensing : Immobilize human serum albumin (HSA) to quantify binding kinetics (ka/kd).
  • Circular Dichroism (CD) : Detect conformational changes in HSA upon ligand binding .

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